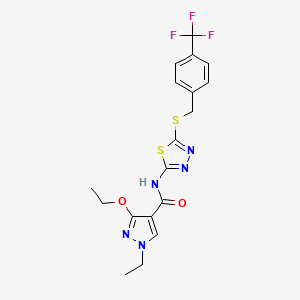

3-ethoxy-1-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N5O2S2/c1-3-26-9-13(15(25-26)28-4-2)14(27)22-16-23-24-17(30-16)29-10-11-5-7-12(8-6-11)18(19,20)21/h5-9H,3-4,10H2,1-2H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLKHPAOHLJPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-ethoxy-1-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1171860-67-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological effects, particularly in the context of anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 457.5 g/mol. The compound features a pyrazole ring, a thiadiazole moiety, and a trifluoromethyl group, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₅O₂S₂ |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 1171860-67-5 |

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with β-diketones or β-ketoesters.

- Introduction of Ethoxy Group : Alkylation with ethyl halides in the presence of bases.

- Attachment of Thiadiazole : Nucleophilic substitution reactions to introduce the thiadiazole moiety.

- Formation of Carboxamide : Reaction with carboxylic acid derivatives.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), demonstrating significant cytotoxicity.

Key Findings :

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity comparable to established chemotherapeutics like Olaparib .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18 |

| MDA-MB-231 | 20 |

The proposed mechanism involves inhibition of key enzymes involved in cell proliferation and apoptosis pathways:

- PARP Inhibition : The compound has been shown to inhibit PARP1 activity, leading to increased apoptosis markers such as cleaved caspases and phosphorylated H2AX .

Other Biological Activities

In addition to anticancer effects, preliminary investigations suggest potential antimicrobial properties against various bacterial strains. However, detailed studies are required to confirm these activities.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Study on Thiadiazole Derivatives : A study reported that derivatives similar to this compound showed enhanced apoptosis induction in cancer cells via caspase activation .

- Antimicrobial Activity Study : Research indicated that compounds with similar structures exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : The thiadiazole and pyrazole moieties present in the compound have been associated with anticancer properties. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 3-ethoxy-1-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide may also possess similar activities. Studies have shown that derivatives of thiadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties : The presence of sulfur and nitrogen atoms in the compound's structure can enhance its ability to disrupt microbial cell membranes. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities, making this compound a candidate for further investigation as a potential antimicrobial agent .

Anti-inflammatory Effects : The pyrazole derivatives are known for their anti-inflammatory properties. Research into related compounds has shown that they can inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory drugs based on this compound .

Agricultural Applications

Pesticide Development : The trifluoromethyl group in the compound enhances its lipophilicity, potentially improving its efficacy as a pesticide. Similar compounds have been investigated for their ability to act as herbicides or insecticides, targeting specific pests while minimizing environmental impact. This compound could be evaluated for its effectiveness against common agricultural pests .

Plant Growth Regulation : Some pyrazole derivatives have been studied for their role in plant growth regulation. They may influence plant hormone activity or metabolic pathways, leading to enhanced growth or resistance to stress conditions. This application could be explored further with this compound to evaluate its potential as a biostimulant in agriculture .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to this compound:

- Cytotoxicity Studies : A study published in Molecules examined various substituted pyrazoles and their effects on cancer cell lines, demonstrating significant cytotoxicity linked to structural modifications similar to those found in this compound .

- Antimicrobial Efficacy : Research documented in the Turkish Journal of Chemistry explored the antimicrobial properties of thiadiazole derivatives and found promising results against both gram-positive and gram-negative bacteria .

- Pesticidal Activity : Investigations into related thiadiazole compounds revealed effective pest control mechanisms through disruption of metabolic processes in target organisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related analogs (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Key Differences and Implications

Core Heterocycle :

- The target compound’s pyrazole core (vs. pyrrolidine or dihydropyridazine ) may enhance aromatic stacking interactions in biological targets. Pyrazoles are also less prone to metabolic oxidation compared to saturated rings like pyrrolidine.

- The dihydropyridazine core in introduces a conjugated system that could influence electronic properties and binding kinetics.

Thiadiazole Substituents :

- The 4-(trifluoromethyl)benzylthio group in the target compound significantly increases lipophilicity compared to the 5-methyl group in or the 5-mercapto group in . This may enhance blood-brain barrier penetration or target engagement in hydrophobic pockets.

- The mercapto (-SH) group in introduces a reactive thiol, which could lead to dimerization or off-target interactions but also offers a site for further functionalization.

- In contrast, the 4-fluorobenzyl group in offers moderate electron withdrawal with lower lipophilicity. Ethoxy and ethyl substituents on the pyrazole (target compound and ) may improve metabolic stability by blocking oxidative degradation pathways.

Physicochemical and Pharmacokinetic Predictions

- Lipophilicity : The trifluoromethyl group (logP ~2.5–3.0) likely makes the target compound more lipophilic than analogs with fluorine (logP ~1.8–2.2) or methyl groups (logP ~1.5–2.0) .

- Metabolic Stability : Ethyl and ethoxy groups in the target compound and could reduce cytochrome P450-mediated metabolism relative to the unsubstituted dihydropyridazine in .

Q & A

Q. What are the established synthetic routes for 3-ethoxy-1-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide?

The synthesis involves multi-step protocols:

- Step 1 : Condensation of pyrazole-4-carboxylic acid derivatives with thiadiazol-2-amine intermediates under reflux conditions, often using polar solvents like DMF or acetonitrile .

- Step 2 : Introduction of the 4-(trifluoromethyl)benzylthio group via nucleophilic substitution, requiring catalysts such as triethylamine or Bleaching Earth Clay .

- Purification : Column chromatography (silica gel) or recrystallization in solvents like ethyl acetate/hexane .

- Yield Optimization : Typical yields range from 57% to 75%, influenced by reaction temperature (70–80°C) and solvent systems (e.g., PEG-400) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key methods include:

- 1H/13C NMR : Assigns protons (e.g., ethoxy CH2 at δ 1.2–1.4 ppm) and carbons (e.g., trifluoromethyl CF3 at δ 120–125 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 505 [M+H]+) and fragmentation patterns .

- X-ray Crystallography (if available): Resolves bond angles and crystal packing, as seen in structurally related thiadiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic scalability and yield?

- Catalyst Screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) enhance thioether bond formation efficiency .

- Solvent Optimization : PEG-400 improves solubility of hydrophobic intermediates, reducing side reactions .

- Temperature Control : Maintaining 70–80°C minimizes decomposition of thermally labile intermediates like trifluoromethylbenzyl thiols .

- Process Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to avoid over-reaction .

Q. How should conflicting NMR data between theoretical predictions and experimental results be resolved?

- Solvent Effects : Use deuterated solvents (e.g., DMSO-d6) to eliminate splitting from residual protons .

- 2D NMR Techniques : COSY and HSQC correlate ambiguous peaks (e.g., overlapping pyrazole and thiadiazole protons) .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., Acta Cryst. reports) to validate chemical shift assignments .

Q. What strategies are effective for analyzing the compound’s bioactivity via molecular docking?

- Software : AutoDock Vina or Schrödinger Suite for docking simulations .

- Target Preparation : Clean protein structures (e.g., kinases or enzymes) from PDB, removing water and adding hydrogens .

- Ligand Preparation : Optimize the compound’s 3D structure using DFT-based geometry minimization .

- Binding Mode Analysis : Focus on key interactions (e.g., hydrogen bonds with thiadiazole sulfur or π-stacking with the trifluoromethylbenzyl group) .

Q. How can researchers address low yields in the final carboxamide coupling step?

- Activating Agents : Use HATU or EDCI/HOBt to stabilize reactive intermediates during amide bond formation .

- Stoichiometry Adjustments : Excess amine (1.2–1.5 eq) drives the reaction to completion .

- Side Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like water .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate target specificity?

- Counter-Screening : Test against off-target proteins (e.g., cytochrome P450 isoforms) to rule out non-specific binding .

- SAR Studies : Modify substituents (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .

- Kinetic Assays : Measure IC50 shifts under varying ATP concentrations to confirm competitive inhibition .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bleaching Clay | PEG-400 | 70–80 | 67–75 | |

| Triethylamine | DMF | 100 | 57–60 | |

| None | Acetonitrile | 25 | 30–35 |

Q. Table 2: Key NMR Assignments

| Proton Group | δ (ppm) | Carbon Group | δ (ppm) |

|---|---|---|---|

| Ethoxy CH3 | 1.2–1.4 | Pyrazole C=O | 165–170 |

| Trifluoromethyl (CF3) | - | CF3 (13C) | 120–125 |

| Thiadiazole CH | 7.8–8.2 | Thioether C-S | 40–45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.